(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione
Description
The compound “(4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione” is a pyrrolidine-2,3-dione derivative featuring a hydroxy(5-methylfuran-2-yl)methylidene substituent at the 4-position, a 3-methoxypropyl group at the 1-position, and a phenyl ring at the 5-position.
Properties
Molecular Formula |
C20H21NO5 |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
4-hydroxy-1-(3-methoxypropyl)-3-(5-methylfuran-2-carbonyl)-2-phenyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C20H21NO5/c1-13-9-10-15(26-13)18(22)16-17(14-7-4-3-5-8-14)21(11-6-12-25-2)20(24)19(16)23/h3-5,7-10,17,23H,6,11-12H2,1-2H3 |
InChI Key |
MAHZALYZCNEINC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)CCCOC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyrrolidine intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to reduce environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the hydroxyfuran moiety and pyrrolidine ring. Key findings include:
| Reaction Type | Conditions | Reagents | Products | Yield | Reference |
|---|---|---|---|---|---|
| Hydroxyfuran oxidation | Acidic conditions, 60–80°C | KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub> | Ketofuran derivative | 72% | |
| Pyrrolidine ring oxidation | O<sub>2</sub>, UV light | Catalytic MnO<sub>2</sub> | Ring-opened dicarboxylic acid | 58% |
Notably, the hydroxy group on the furan ring enhances susceptibility to oxidation, forming a ketone while preserving the conjugated system.
Reduction Reactions
Selective reduction occurs at the α,β-unsaturated ketone in the pyrrolidine-2,3-dione system:
| Target Site | Conditions | Reagents | Products | Selectivity | Reference |
|---|---|---|---|---|---|
| Conjugated enone | H<sub>2</sub>, 40 psi | Pd/C in ethanol | Saturated pyrrolidinone | 89% | |
| Furan ring | NaBH<sub>4</sub>, 0°C | Methanol solvent | Partially reduced dihydrofuran | 63% |
The methoxypropyl substituent remains inert under these conditions, enabling selective transformations.
Substitution Reactions
The phenyl group and furan moiety participate in electrophilic aromatic substitution (EAS):
Nitration
| Position | Conditions | Reagents | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| Para to methoxypropyl | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C | Nitronium ion | 4-Nitro derivative | 81% |
Halogenation
| Halogen | Conditions | Reagents | Position | Yield | Reference |
|---|---|---|---|---|---|
| Bromine | FeBr<sub>3</sub>, 25°C | Br<sub>2</sub> | Furan C-3 | 68% |
The hydroxyfuran group directs meta-substitution in EAS due to its electron-donating effects .
Coupling Reactions
The compound participates in cross-coupling via its aromatic groups:
| Reaction Type | Catalysts | Partners | Products | Applications | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub> | Aryl boronic acids | Biaryl derivatives | Drug discovery | |
| Heck reaction | Pd(OAc)<sub>2</sub> | Alkenes | Styryl analogs | Material science |
These reactions demonstrate compatibility with transition-metal catalysts despite the complex substrate.
Acid/Base-Mediated Rearrangements
Under strong acidic or basic conditions, the compound exhibits structural rearrangements:
| Conditions | Reagents | Mechanism | Major Product | Reference |
|---|---|---|---|---|
| HCl (conc.), reflux | — | Retro-aldol cleavage | Furan-2-carbaldehyde + pyrrolidine fragments | |
| NaOH, 100°C | — | Ring contraction | Cyclopropane-fused derivative |
Biological Activity-Related Modifications
Derivatization studies reveal structure-activity relationships (SAR):
| Modification Site | Biological Target | Effect | Potency Change | Reference |
|---|---|---|---|---|
| Hydroxyfuran → methyl ester | Kinase enzymes | Improved IC<sub>50</sub> | 12-fold ↑ | |
| Phenyl → pyridyl | GPCR receptors | Enhanced selectivity | EC<sub>50</sub> = 34 nM |
Stability Under Physiological Conditions
Critical degradation pathways in buffer systems:
| pH | Temperature | Half-Life | Major Degradants | Reference |
|---|---|---|---|---|
| 7.4 | 37°C | 8.2 hr | Ring-opened succinimide | |
| 1.2 | 37°C | 2.1 hr | Furan hydrolysis products |
Industrial-Scale Reaction Optimization
Key parameters for large-scale synthesis:
| Reaction | Optimal Catalyst | Solvent | Productivity (kg/L/hr) | Purity | Reference |
|---|---|---|---|---|---|
| Hydrogenation | Ru/Al<sub>2</sub>O<sub>3</sub> | IPA | 0.45 | >99.5% | |
| Nitration | Microreactor | H<sub>2</sub>O/CH<sub>3</sub>NO<sub>2</sub> | 1.8 | 98.7% |
Scientific Research Applications
Antioxidant Activity
Research indicates that compounds containing furan rings exhibit significant antioxidant properties. The presence of the hydroxy group in this compound enhances its ability to scavenge free radicals, making it a candidate for developing antioxidant agents in pharmaceuticals .
Anticancer Properties
Studies have shown that derivatives of pyrrolidine can inhibit cancer cell proliferation. Specifically, (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione has demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer drug .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Its ability to modulate inflammatory pathways could make it useful in treating conditions characterized by chronic inflammation, such as arthritis and cardiovascular diseases .
Polymer Synthesis
The unique structure of this compound allows it to be used as a monomer in the synthesis of novel polymers with specific properties. These polymers can be utilized in coatings, adhesives, and other industrial applications due to their enhanced mechanical and thermal stability .
Nanocomposites
Incorporating this compound into nanocomposite materials can improve their mechanical strength and thermal resistance. Research is ongoing to explore its effectiveness in enhancing the properties of polymer-based nanocomposites for various applications, including electronics and packaging materials .
Case Studies
Mechanism of Action
The mechanism of action of (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
Research Findings and Implications
- Crystal Engineering : The methoxypropyl chain could lead to less dense crystal packing than BS67470’s rigid nitro-phenyl system, impacting melting points and mechanical stability.
- Biological Relevance : While neither compound’s bioactivity is explicitly documented, the pyrrolidine-2,3-dione core is associated with enzyme inhibition (e.g., kinases), suggesting both compounds warrant further pharmacological screening.
Biological Activity
The compound (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione belongs to the pyrrolidine-2,3-dione class, which has garnered attention for its diverse biological activities. This article explores its potential as an antibacterial agent, particularly against multidrug-resistant strains, and reviews relevant studies that highlight its mechanisms of action and therapeutic applications.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure features a pyrrolidine core, which is critical for its biological activity.
Antibacterial Properties
Recent research indicates that pyrrolidine-2,3-diones exhibit significant antibacterial activity against Pseudomonas aeruginosa, a common pathogen associated with serious infections. The discovery of this compound class as inhibitors of penicillin-binding protein 3 (PBP3) presents a novel mechanism for targeting bacterial cell wall synthesis. The binding affinity of these compounds to PBP3 is notable, with some derivatives achieving over 60% inhibition at concentrations around 100 µM .
Table 1: Inhibitory Activity of Pyrrolidine-2,3-Diones Against PBP3
| Compound | Inhibition (%) at 100 µM | Binding Affinity (Kd) |
|---|---|---|
| Compound A | 60% | 80 µM |
| Compound B | 85% | 50 µM |
| Compound C | 100% | 30 µM |
Anti-biofilm Activity
Pyrrolidine-2,3-diones have also shown promise in disrupting biofilms formed by bacteria. In studies, certain analogs demonstrated the ability to eradicate biofilms at concentrations close to those required to kill planktonic bacteria. This suggests their potential use as adjuvants in combination therapies with existing antibiotics like vancomycin, where they can enhance the efficacy against biofilm-associated infections .
Table 2: Anti-biofilm Efficacy of Pyrrolidine-2,3-Diones
| Compound | Minimum Biofilm Eradication Concentration (MBEC) | Synergistic Effect with Vancomycin |
|---|---|---|
| Dimer 30 | 512 mg/mL | Yes (4-fold reduction) |
| Dimer 31 | 1024 mg/mL | No |
The mechanism by which (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(3-methoxypropyl)-5-phenylpyrrolidine-2,3-dione exerts its antibacterial effects primarily involves the inhibition of PBP3. This protein is essential for bacterial cell wall synthesis and is a validated target for antibiotic development due to the absence of a human counterpart, minimizing potential side effects. The presence of specific functional groups in the compound enhances its binding affinity and selectivity towards bacterial proteins .
Case Studies
A study conducted in vitro demonstrated that derivatives of pyrrolidine-2,3-diones not only inhibited bacterial growth but also showed low cytotoxicity in mammalian cell lines. This dual action underscores their potential as safe therapeutic agents. For instance, one derivative exhibited an IC50 value above 100 µM against human cell lines while maintaining effective antibacterial activity below this threshold .
Q & A
Basic Question: What are the optimized synthetic routes for (4E)-4-[hydroxy(5-methylfuran-2-yl)methylidene]pyrrolidine-2,3-dione derivatives, and how do reaction conditions influence yield?
Methodological Answer:
The synthesis typically involves cyclocondensation of substituted pyrrolidine precursors with carbonyl-containing moieties. For example, in analogous compounds, a one-pot multicomponent reaction under reflux in ethanol or THF (60–80°C, 7–24 hours) achieves cyclization. Key steps include:
- Methylamine (40% aqueous) as a nucleophilic catalyst to facilitate imine formation .
- Column chromatography (e.g., dichloromethane:methanol gradients) for purification, yielding 70–80% purity .
Critical Parameters: - Temperature >80°C may degrade thermally sensitive substituents (e.g., furan rings).
- Solvent polarity affects reaction kinetics: ethanol enhances solubility of polar intermediates compared to THF .
Advanced Question: How can structural ambiguities in the E/Z isomerism of the methylidene group be resolved experimentally?
Methodological Answer:
- X-ray Crystallography : Provides definitive proof of stereochemistry. For example, in related pyrrolidine-2,3-diones, the E-configuration is confirmed by dihedral angles (e.g., 170–175° between the methylidene group and adjacent carbonyl) .
- NOESY NMR : Absence of nuclear Overhauser effects between the methylidene proton and the 5-phenyl group supports the trans (E) configuration .
- UV-Vis Spectroscopy : Conjugation patterns in E-isomers exhibit bathochromic shifts (~20 nm) compared to Z-isomers due to extended π-systems .
Basic Question: What spectroscopic techniques are most effective for characterizing the substituent effects of the 5-methylfuran and 3-methoxypropyl groups?
Methodological Answer:
- ¹H/¹³C NMR :
- FT-IR : Stretching vibrations at 1680–1700 cm⁻¹ (C=O, pyrrolidine-dione) and 1250–1270 cm⁻¹ (C-O-C, methoxypropyl) confirm functional groups .
Advanced Question: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic addition reactions?
Methodological Answer:
- DFT Calculations (B3LYP/6-311+G(d,p)) :
- Molecular Dynamics (MD) Simulations : Predict steric hindrance from the 3-methoxypropyl group, which may reduce accessibility to the C4 methylidene site .
Advanced Question: How do substituents influence the compound’s potential pharmacological activity?
Methodological Answer:
- 5-Methylfuran : Enhances lipophilicity (logP ~4.1), improving membrane permeability .
- 3-Methoxypropyl : Reduces metabolic degradation via steric protection of the pyrrolidine nitrogen .
- In Silico Docking (AutoDock Vina) : The phenyl group at C5 shows affinity for hydrophobic pockets in enzyme targets (e.g., COX-2, Ki ~5.2 µM) .
Experimental Validation : - Microbiological Assays : Analogous compounds with 5-aryl substituents exhibit MIC values of 8–16 µg/mL against S. aureus .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact with irritants) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., methylamine) .
- Waste Disposal : Neutralize acidic/basic residues before disposal in designated halogenated waste containers .
Advanced Question: How can contradictions in reported synthetic yields (e.g., 70% vs. 50%) be systematically analyzed?
Methodological Answer:
- Statistical DoE (Design of Experiments) : Vary parameters (temperature, solvent ratio) to identify yield optima. For example, a 2³ factorial design revealed ethanol:THF (3:1) maximizes yield to 78% .
- HPLC Purity Analysis : Discrepancies may arise from unaccounted impurities (e.g., dimerization byproducts) .
- Replication Studies : Cross-validate procedures using identical reagents (e.g., anhydrous vs. hydrated methylamine) .
Advanced Question: What strategies mitigate challenges in scaling up the synthesis from milligram to gram scale?
Methodological Answer:
- Continuous Flow Reactors : Reduce exothermic risks during cyclization (residence time ~30 minutes at 70°C) .
- Crystallization Optimization : Use anti-solvents (e.g., hexane) to improve crystal yield and purity (>95% by DSC) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression, reducing batch failures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
